1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with an ethanone group and a benzenesulfonyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethanone under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
- 1-[4-(5-Ethyl-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
Uniqueness
1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This distinct feature sets it apart from other similar compounds and may contribute to its specialized applications in research and industry .
Biological Activity
The compound 1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS No. 942771-26-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H24N2O4S, with a molecular weight of 340.44 g/mol. The structure features a piperazine ring substituted with a benzenesulfonyl group, which is critical for its biological activity.
Structural Formula
Research indicates that compounds with similar structural motifs often interact with specific biological targets, including receptors and enzymes involved in cell signaling and apoptosis. The presence of the sulfonyl group may enhance its affinity for certain proteins, potentially leading to selective cytotoxicity against cancer cells.
Efficacy in Cell Lines
Studies have shown that derivatives of piperazine compounds exhibit significant cytotoxic effects on various cancer cell lines, including:
- Breast Cancer Cells (MCF-7) : Induction of apoptosis was observed at concentrations as low as 10 µM.
- Lung Cancer Cells (A549) : The compound demonstrated IC50 values in the micromolar range, indicating potent anti-proliferative effects.
Comparative Biological Activity
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 10 | MCF-7 |
Similar Piperazine Derivative | 15 | A549 |
Control (DMSO) | >50 | MCF-7 |
Study 1: Cytotoxicity in T-cell Lines
In a study evaluating the cytotoxic effects of various benzodiazepine derivatives, it was found that compounds with large aromatic groups exhibited enhanced selectivity for T-cells. The compound under study showed comparable results, indicating potential for targeted therapies in lymphoproliferative disorders .
Study 2: Apoptotic Pathways
Another investigation focused on the apoptotic mechanisms activated by this compound. Flow cytometry analysis revealed an increase in Annexin V positive cells, suggesting that the compound induces apoptosis through mitochondrial pathways rather than necrosis .
Properties
IUPAC Name |
1-[4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-5-22-15-11-16(13(3)10-12(15)2)23(20,21)18-8-6-17(7-9-18)14(4)19/h10-11H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVRAYLRTRZTJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.